molecular formula C19H21NO B14220490 2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- CAS No. 597553-85-0

2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)-

Cat. No.: B14220490
CAS No.: 597553-85-0
M. Wt: 279.4 g/mol
InChI Key: MAZQFNDREYPVQL-UHFFFAOYSA-N
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Description

2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- is a chemical compound that belongs to the class of piperidinones Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- typically involves the reaction of 4-methylbenzylamine with benzyl chloride in the presence of a base, followed by cyclization to form the piperidinone ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidinone, 5-[[(4-methylphenyl)sulfonyl]oxy]-, (5S)-
  • 3-[(4-methylphenyl)hydrazinylidene]-2-piperidinone

Uniqueness

Compared to similar compounds, 2-Piperidinone, 3-(4-methylphenyl)-1-(phenylmethyl)- stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a piperidinone ring with both 4-methylphenyl and phenylmethyl groups makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

597553-85-0

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-benzyl-3-(4-methylphenyl)piperidin-2-one

InChI

InChI=1S/C19H21NO/c1-15-9-11-17(12-10-15)18-8-5-13-20(19(18)21)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3

InChI Key

MAZQFNDREYPVQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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